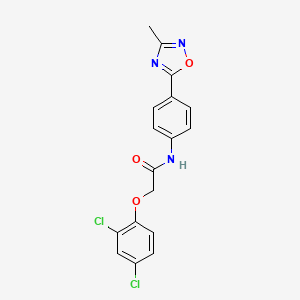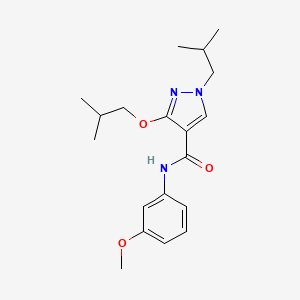
3-isobutoxy-1-isobutyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isobutoxy-1-isobutyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on pyrazole derivatives, including compounds structurally related to 3-isobutoxy-1-isobutyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide, has focused on their synthesis and characterization. For instance, studies have detailed the synthesis of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives through reactions involving hydrazine hydrate and acetylacetone or malononitrile, leading to potential cytotoxic agents against cancer cell lines (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).
Cytotoxic Activity
These compounds have been evaluated for their in vitro cytotoxic activity against various cancer cell lines, demonstrating potential as therapeutic agents. The evaluation of novel pyrazolo[1,5-a]pyrimidines and Schiff bases, for instance, showed activity against colon, lung, breast, and liver cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (Hassan et al., 2015).
Molecular Structure and Stability
Further research has explored the molecular structure and stability of pyrazole derivatives. A study on a novel pyrazole derivative highlighted its thermal stability and provided insights into its molecular geometry and electronic structure through spectral data and X-ray crystallography. This research contributes to the understanding of the compound's potential applications based on its structural and electronic properties (Kumara, Kumar, Kumar, & Lokanath, 2018).
Antibacterial Evaluation
Some pyrazole derivatives have also been studied for their antibacterial activity. For example, certain N-substituted pyrazole carboxamide derivatives showed efficacy against strains of Staphylococcus aureus, including methicillin-resistant and sensitive strains, highlighting their potential as antibacterial agents (Pitucha, Kosikowska, Urszula, & Malm, 2011).
Nonlinear Optical Properties
The investigation into the nonlinear optical properties of pyrazole derivatives has revealed their potential in materials science. A study reported the synthesis and characterization of pyrazole-based compounds, analyzing their optical and thermal properties to assess their applicability in non-linear optical devices (Tamer, Dege, Avcı, Atalay, İlhan, & Çadir, 2015).
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-(2-methylpropoxy)-1-(2-methylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-13(2)10-22-11-17(19(21-22)25-12-14(3)4)18(23)20-15-7-6-8-16(9-15)24-5/h6-9,11,13-14H,10,12H2,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCXHDHBMVDCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)OCC(C)C)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704502.png)
![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2704506.png)
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2704507.png)
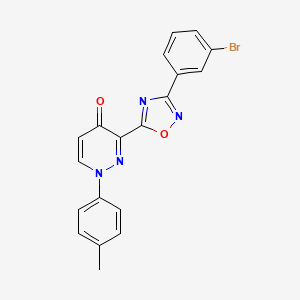
![7-Azaspiro[3.5]nonan-6-one](/img/structure/B2704510.png)
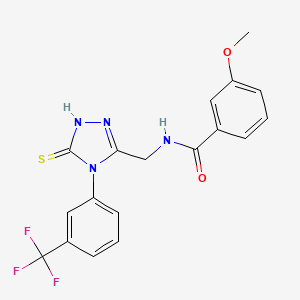

![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704514.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2704515.png)
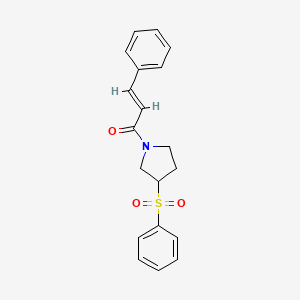
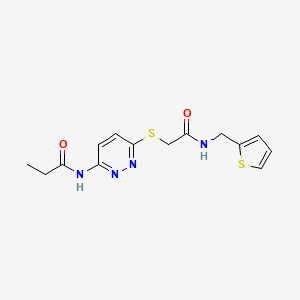
![Ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate](/img/structure/B2704519.png)
![7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704520.png)
